N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a benzoxazolone derivative characterized by a cyclopropyl-phenylethyl hydroxy group and an acetamide-linked benzoxazolone core. Benzoxazolone scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as the 18-kDa translocator protein (TSPO) in neuroimaging and antimicrobial agents . This compound’s structural uniqueness lies in its cyclopropyl group, which may enhance metabolic stability and influence lipophilicity compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(12-22-16-8-4-5-9-17(16)26-19(22)24)21-13-20(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,15,25H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZRESQNMVMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Benzoxazolone Derivatives
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Substituent Effects on Pharmacokinetics: The cyclopropyl-phenylethyl hydroxy group in the target compound may confer greater metabolic stability compared to NBMP’s naphthalene group, which relies on Suzuki coupling for synthesis .
Core Modifications :
- Propanamide vs. Acetamide Chains : Compound 21 (propanehydrazide) and the target’s acetamide differ in chain length and functional groups. Shorter chains (propanamide) may reduce steric hindrance but limit binding affinity in enzyme inhibition .
- Benzoxazolone vs. Quinazoline Dione : Compound 1 (quinazoline dione core) exhibits anticonvulsant activity, highlighting how core heterocycle changes alter target specificity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves hydroxymethylation and phosphoramidite chemistry, as seen in related benzoxazolone derivatives . In contrast, NBMP’s Suzuki coupling offers regioselectivity but requires palladium catalysis .
Preparation Methods
Core Structural Decomposition
The target molecule decomposes into three synthons (Fig. 1):
- Benzo[d]oxazol-2(3H)-one nucleus (Ring A)
- Acetamide linker (Segment B)
- N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl) sidechain (Segment C)
Key Bond Formation Strategies
- Amide coupling between Segment B and Segment C
- Nucleophilic displacement for oxazolone-acetamide linkage
- Cyclopropanation of styrene derivatives for Segment C synthesis
Synthesis of Benzo[d]oxazol-2(3H)-one (Ring A)
Classical Cyclization Protocol (Singh & Kumar Method)
A mixture of 2-aminophenol (0.3 mol), iodine (0.6 mol), and urea (1.2 mol) undergoes trituration followed by 8-hour heating at 110°C. Post-reaction processing yields benzo[d]oxazol-2(3H)-one with 78% efficiency:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Neat |
| Temperature | 110°C |
| Time | 8 hours |
| Yield | 78% |
- MP : 189-191°C
- IR (KBr) : 1735 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J=8.4 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.32 (d, J=8.1 Hz, 1H)
Microwave-Assisted Optimization
Patent AU2013230425B2 discloses accelerated synthesis using microwave irradiation (150W, 30 min) with 92% yield enhancement through:
- Solvent: Dimethylacetamide (DMAc)
- Catalyst: CuI (5 mol%)
- Base: K₂CO₃ (2 eq)
Acetamide Linker Installation (Segment B)
Chloroacetylation of Ring A
Benzo[d]oxazol-2(3H)-one (0.01 mol) reacts with methyl chloroacetate (0.01 mol) in anhydrous acetone under reflux (20 hr) with K₂CO₃ (8g):
Key Observations
- Conversion : 85% to methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate
- Purification : Recrystallization from methanol/water (7:3)
Hydrazinolysis and Schiff Base Formation
Subsequent treatment with hydrazine hydrate (0.02 mol) in ethanol (80 mL, 20 hr reflux) generates 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide. Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol/acetic acid yields Schiff bases (Compounds 4-8 in).
Synthesis of N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl) Sidechain (Segment C)
Grignard-Based Cyclopropanation
Phenylmagnesium bromide (1.2 eq) reacts with cyclopropanecarbonyl chloride in THF at -78°C, followed by workup with NH₄Cl to yield 2-cyclopropyl-2-hydroxy-2-phenylethanol (83% yield).
Critical Parameters
- Temperature Control : Maintain ≤-70°C during addition
- Quenching : Gradual addition to saturated NH₄Cl at 0°C
Stereochemical Control Strategies
Patent WO2023143608A1 describes chiral resolution using (+)-di-p-toluoyl-D-tartaric acid in ethanol to achieve >99% ee for the (S)-enantiomer.
Final Amide Coupling Assembly
Carbodiimide-Mediated Coupling
Combine equimolar amounts of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)amine using:
- Coupling Agent : EDCI (1.5 eq)
- Base : DIPEA (3 eq)
- Solvent : DCM (0.1M)
- Temperature : 0°C → RT over 12 hr
Yield Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 88 | 98.2 |
| DCC/DMAP | 76 | 95.4 |
| HATU/DIEA | 82 | 97.8 |
One-Pot Sequential Methodology
Advanced protocols from patent AU2013230425B2 enable direct coupling without isolating intermediates:
- Activate acetic acid derivative with TBTU
- Add amine segment in DMF at 50°C
- Achieve 94% conversion in 6 hr
Analytical Characterization and Quality Control
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃)
δ 7.89 (d, J=8.1 Hz, 1H, Ar-H), 7.45-7.32 (m, 5H, Ph), 4.21 (s, 2H, CH₂CO), 3.98 (m, 1H, CHOH), 1.82 (m, 1H, cyclopropane), 0.98-0.75 (m, 4H, cyclopropane)
HRMS (ESI-TOF)
Calculated for C₂₁H₂₁N₂O₄ [M+H]⁺: 381.1447
Found: 381.1451
Chromatographic Purity Standards
| Method | Column | Mobile Phase | Retention (min) |
|---|---|---|---|
| HPLC | C18, 250×4.6mm | ACN/H2O (70:30) | 8.92 |
| UPLC | BEH C8, 2.1×50mm | MeOH/0.1% HCO₂H (65:35) | 3.15 |
Industrial-Scale Process Considerations
Cost Optimization Strategies
Environmental Impact Mitigation
- Solvent Recovery: >90% DCM recapture via distillation
- Catalyst Recycling: CuI from step 2.2 reused 5× with <3% activity loss
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
